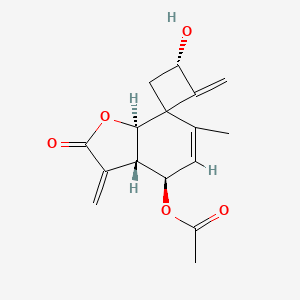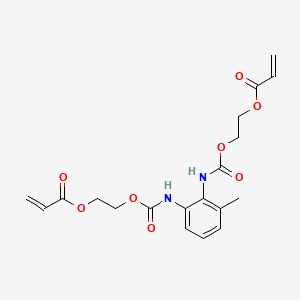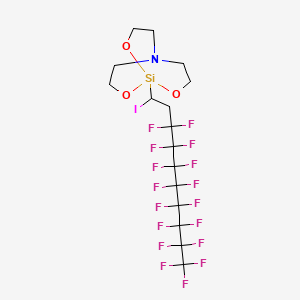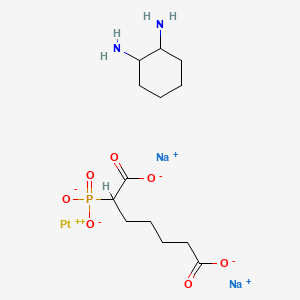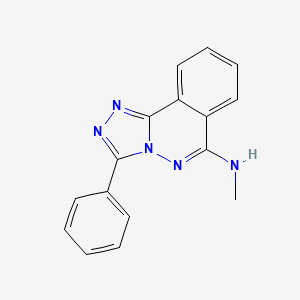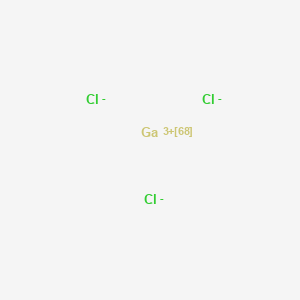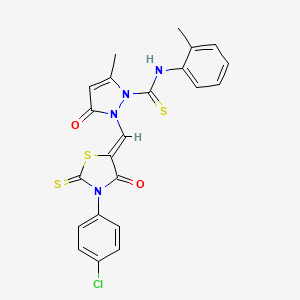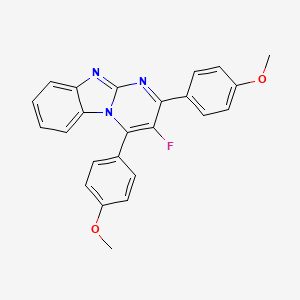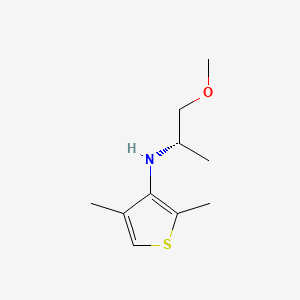
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an amine group attached to the thiophene ring, along with additional substituents that provide unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Addition of Substituents: The specific substituents, such as the methoxy and methyl groups, can be added through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Thiophenamine: Lacks the additional substituents found in 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-.
2,4-Dimethylthiophene: Similar thiophene ring structure but without the amine group.
N-Methylthiophenamine: Contains a methyl group on the amine but lacks other substituents.
Uniqueness
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
170373-17-8 |
|---|---|
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-[(2S)-1-methoxypropan-2-yl]-2,4-dimethylthiophen-3-amine |
InChI |
InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1 |
InChI Key |
MKTFWDHZGUUGQZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CSC(=C1N[C@@H](C)COC)C |
Canonical SMILES |
CC1=CSC(=C1NC(C)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


